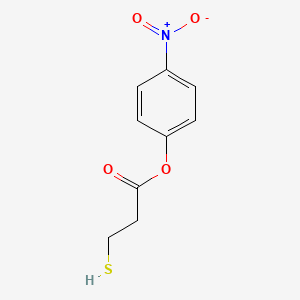![molecular formula C13H11N B14303113 3,4-Dihydrobenzo[g]isoquinoline CAS No. 112576-38-2](/img/structure/B14303113.png)
3,4-Dihydrobenzo[g]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydrobenzo[g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[g]isoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . Another method includes the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Additionally, the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in concentrated sulfuric acid has been reported to yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydrobenzo[g]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to its corresponding isoquinoline analogues . The compound can also participate in electrophilic substitution reactions, where the presence of a benzene ring annelated at positions 7 and 8 influences the reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic anhydride, 2-chloropyridine, and concentrated sulfuric acid . Reaction conditions typically involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized isoquinoline analogues and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3,4-Dihydrobenzo[g]isoquinoline has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, isoquinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-malarial, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents . In the industry, it finds applications in the synthesis of dyes and other functional materials .
Mécanisme D'action
The mechanism of action of 3,4-Dihydrobenzo[g]isoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as DNA repair and signal transduction . The specific molecular targets and pathways involved depend on the particular derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3,4-Dihydrobenzo[g]isoquinoline include other isoquinoline derivatives such as 3,4-dihydroisoquinoline, tetrahydroisoquinoline, and isoindole . These compounds share structural similarities but differ in their chemical reactivity and biological activities.
Uniqueness: this compound is unique due to the presence of a benzene ring annelated at positions 7 and 8, which influences its chemical reactivity and interactions with biological targets . This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific applications in scientific research and industry.
Propriétés
| 112576-38-2 | |
Formule moléculaire |
C13H11N |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3,4-dihydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H11N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-9H,5-6H2 |
Clé InChI |
LUERMNUZEUTPBT-UHFFFAOYSA-N |
SMILES canonique |
C1CN=CC2=CC3=CC=CC=C3C=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)

![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)


